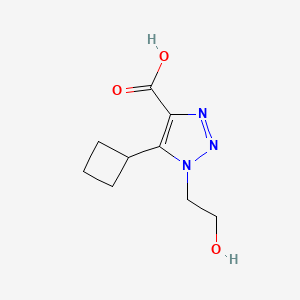

5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a cyclobutyl substituent at position 5 and a 2-hydroxyethyl group at position 1 of the triazole ring. The cyclobutyl group introduces steric bulk and moderate ring strain, while the hydroxyethyl moiety may influence solubility and intermolecular interactions, such as hydrogen bonding. Structural analogs of this compound have been explored for their kinase inhibitory activity (e.g., c-Met) and cytotoxicity against lung, kidney, and melanoma cell lines .

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

5-cyclobutyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H13N3O3/c13-5-4-12-8(6-2-1-3-6)7(9(14)15)10-11-12/h6,13H,1-5H2,(H,14,15) |

InChI Key |

XRRJGJDWHKHHQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=C(N=NN2CCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclobutyl and hydroxyethyl groups. Common synthetic routes may involve:

Cycloaddition Reactions: The formation of the triazole ring can be achieved through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Functional Group Introduction: The cyclobutyl and hydroxyethyl groups can be introduced through various organic reactions, including alkylation and hydroxylation.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triazole ring can participate in reduction reactions under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: It could be explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,3-triazole-4-carboxylic acids are highly dependent on substituents at positions 1 and 5 of the triazole core. Below is a comparative analysis with key analogs:

Activity Trends

- Carboxylic Acid vs. Amides: Carboxylic acid derivatives generally exhibit lower antiproliferative activity compared to their amide counterparts. The electron-withdrawing triazole ring increases acidity (pKa ~3–4), leading to poor cell permeability and non-selective binding . For example, 1-(thiazol-2-yl) triazole amides show superior activity (GP = 62.47%) compared to carboxylic acids .

- Substituent Effects :

- Aryl vs. Cycloalkyl : Aryl groups (e.g., 4-chlorophenyl) enhance target binding via π-π interactions, whereas cycloalkyl groups (cyclopropyl, cyclobutyl) may limit solubility and membrane penetration .

- Electron-Withdrawing Groups : CF3 and chloro substituents improve activity by stabilizing ligand-target interactions .

- Triazole Isomerism : 1,2,3-Triazoles (e.g., the subject compound) differ from 1,2,4-triazoles (e.g., Parchem’s 5-cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid) in ring nitrogen positioning, which alters hydrogen-bonding capacity and steric fit in enzyme active sites .

Physicochemical Properties

| Property | 5-Cyclobutyl-1-(2-hydroxyethyl) Derivative | 1-(4-Chlorophenyl)-5-CF3 Analog | 5-Methyl-1-(thiazol-2-yl) Analog |

|---|---|---|---|

| Molecular Weight | ~237 g/mol | ~305 g/mol | ~225 g/mol |

| logP (Estimated) | 0.5–1.2 | 2.0–2.5 | 1.0–1.5 |

| Solubility | Moderate (hydroxyethyl enhances hydrophilicity) | Low (aryl/CF3 reduce solubility) | Moderate (zwitterionic character) |

| Acidity (pKa) | ~3.5 (carboxylic acid) | ~3.0 (stronger acid due to CF3) | ~3.8 (zwitterionic balance) |

Biological Activity

5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1267321-61-8) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃N₃O₃

- Molecular Weight : 211.22 g/mol

- CAS Number : 1267321-61-8

The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the cyclobutyl group and the hydroxyethyl substituent may influence its solubility and interaction with biological systems.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of triazole derivatives, including 5-cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid. Triazoles are recognized for their effectiveness against a variety of pathogens.

- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.

- Efficacy : In vitro studies have demonstrated that this compound exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus niger. Comparative studies showed that it outperformed some standard antifungal agents.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Cyclobutyl-1-(2-hydroxyethyl)-1H-triazole | Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Triazole derivatives are known to exhibit cytotoxic effects on various cancer cell lines.

- Cell Lines Tested : Studies have evaluated the activity against human hepatocellular carcinoma (Huh-7) and breast cancer (MCF-7) cell lines.

- Findings : The compound demonstrated moderate cytotoxicity with IC50 values ranging from 20 to 30 µM, indicating potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| Huh-7 | 25 |

| MCF-7 | 30 |

Study on Antiplasmodial Activity

A noteworthy study assessed the antiplasmodial activity of various triazole derivatives, including the compound . The results indicated that while it showed some activity against Plasmodium falciparum, it was less potent than other derivatives:

- Activity : The compound exhibited an IC50 value of approximately 40 µM against P. falciparum.

Safety Profile

Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 100 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.